2-Chloro-4-(chlorodifluoromethoxy)aniline
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Overview
Description
2-Chloro-4-(chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and chlorodifluoromethoxy groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-(chlorodifluoromethoxy)aniline typically involves several steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
Nitration: Chlorodifluoromethoxybenzene is then subjected to nitration using a mixed acid to yield 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, 4-(chlorodifluoromethoxy)nitrobenzene is reduced through hydrogenation to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Efficient Catalysts: Use of efficient catalysts to enhance the yield and selectivity of the reactions.
Controlled Reaction Conditions: Maintaining controlled temperature and pressure conditions to ensure the safety and efficiency of the process.
Purification: Employing purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chlorodifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include nitro compounds and quinones.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-(chlorodifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of chlorodifluoromethoxy.
4-Chloro-2-(trifluoromethyl)aniline: Another similar compound with different substitution patterns.
Uniqueness
2-Chloro-4-(chlorodifluoromethoxy)aniline is unique due to the presence of both chlorine and chlorodifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where these properties are desired.
Properties
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDKHNLKMBBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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